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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B575403 Get Quote

Technical Support Center: MOG (35-55)-Induced
EAE
Welcome to the technical support center for troubleshooting Experimental Autoimmune

Encephalomyelitis (EAE) induced with human Myelin Oligodendrocyte Glycoprotein (MOG) 35-

55. This guide provides answers to frequently asked questions and detailed protocols to help

researchers and scientists overcome common challenges, particularly low disease incidence.

Frequently Asked Questions (FAQs)
Q1: We are experiencing low or no EAE incidence in our
C57BL/6 mice after immunization with human MOG (35-
55). What are the most common causes?
Low EAE incidence is a frequent issue and can typically be attributed to a few critical factors:

Mouse Strain and Genetics: The C57BL/6 strain is commonly used for MOG (35-55)-induced

EAE, but its susceptibility can be variable.[1] It is crucial to ensure you are using the correct

strain, as models are not interchangeable (e.g., this model does not work in SJL mice).[2]

Furthermore, the microbiome and diet of the animals can significantly impact individual

immune responses and EAE variability.[3]
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Improper Emulsion Preparation: The MOG/CFA emulsion is critical for a potent immune

response. If the emulsion is unstable ("breaks"), the antigen will not be presented effectively.

The final product should be a stable, viscous, water-in-oil emulsion.[4]

Suboptimal Pertussis Toxin (PTx) Activity or Dosage: PTx is essential for disrupting the

blood-brain barrier, allowing immune cells to enter the central nervous system (CNS).[2][5]

The potency of PTx can vary between batches and suppliers, which can drastically affect

EAE induction.[6] Incorrect dosage or timing of administration will also lead to failure.

Peptide Quality: The purity and quality of the synthetic MOG (35-55) peptide can influence its

encephalitogenic potential. A study comparing three commercial sources of MOG (35-55)

found that the peptide with the highest purity (99.2%) and content (92.2%) induced EAE with

100% incidence, while others resulted in 40% and 20% incidence.[7]

Animal Age and Health: The age of the mice can be a factor. Younger mice (e.g., 14 weeks)

may experience more severe EAE compared to more mature mice.[3] Stress before EAE

induction has also been shown to reduce disease severity.[5] Mice should be healthy and

free of other infections.

Q2: What is the correct dosage and administration
schedule for the key reagents?
Dosages can be optimized, but standard protocols provide a reliable starting point. Drastic

reductions in reagent amounts have been shown to be effective without affecting clinical

manifestations.[8]
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Reagent Standard Dose Range Administration Details

MOG (35-55) Peptide 100 - 300 µ g/mouse

Delivered in a 100-200 µL

emulsion with CFA,

administered subcutaneously

(s.c.) at 2-4 sites (e.g., upper

back, lower back, flanks).[2][5]

[8][9]

Complete Freund's Adjuvant

(CFA)

Emulsion (1:1 with peptide

solution)

Must be supplemented with

Mycobacterium tuberculosis

H37Ra. The emulsion provides

the antigen and initiates the

expansion of MOG-specific T

cells.[5][10]

Mycobacterium tuberculosis

H37Ra
100 - 500 µ g/mouse

This is a component of the

CFA and is critical for

stimulating a strong immune

response.[8][11]

Pertussis Toxin (PTx) 100 - 500 ng/mouse

Administered intraperitoneally

(i.p.) on the day of

immunization (Day 0) and

again 48 hours later (Day 2).[8]

[9][10] The dose should be

adjusted based on the potency

of the specific batch.[6]

Q3: Can you provide a detailed protocol for preparing
the MOG/CFA emulsion?
Proper emulsion preparation is arguably the most critical technical step for successful EAE

induction.[4]

Reagent Preparation:
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Dissolve lyophilized MOG (35-55) peptide in sterile PBS or ddH₂O to a final concentration

of 2-4 mg/mL.[9][10] Store the peptide solution at -20°C.

Thoroughly resuspend the Mycobacterium tuberculosis within the CFA vial by vortexing or

shaking.

Emulsification (Syringe-to-Syringe Method):

Draw the MOG (35-55) peptide solution into one Luer-Lok syringe.

Draw an equal volume of the prepared CFA into a second Luer-Lok syringe.

Connect the two syringes using a three-way stopcock or emulsifying needle.

Force the contents back and forth between the syringes for at least 10-20 minutes. The

mixture will become progressively more viscous and opaque.

Crucially, check the stability of the emulsion. Dispense a small drop into a beaker of cold

water. A stable emulsion will form a single, cohesive drop that does not disperse. If the

drop dissipates, continue mixing.

Final Preparation:

Once stable, transfer the entire emulsion into a single 1 mL syringe for injection, being

careful to avoid air bubbles.[3] Use a 26 G needle for administration.[2]

Q4: How does Pertussis Toxin work, and what are the
critical considerations for its use?
PTx enhances EAE development by acting as an adjuvant and, most importantly, by increasing

the permeability of the blood-brain barrier, which facilitates the entry of pathogenic T cells into

the CNS.[2][5]

Potency Variation: PTx batches differ in potency, which can lead to inconsistent EAE

induction.[6] It is essential to either obtain the potency information from the supplier or titrate

each new batch to determine the optimal dose.
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Dosing and Timing: The standard protocol involves two i.p. injections: one immediately after

the MOG/CFA immunization (Day 0) and a second 48 hours later (Day 2).[9][10] The typical

dose is between 100-500 ng per mouse per injection.[8]

Preparation: Reconstitute lyophilized PTx in sterile PBS. This stock solution should be

prepared on the day of injection.[2]

Visualized Guides and Protocols
Standard EAE Induction Workflow
The following diagram outlines the key steps and timeline for a typical MOG (35-55)-induced

EAE experiment in C57BL/6 mice.
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Phase 1: Preparation Phase 2: Induction (Day 0) Phase 3: Boost (Day 2) Phase 4: Monitoring (Day 7 onwards)

Acclimate Mice
(C57BL/6, 9-13 weeks old)

Prepare Reagents
(MOG peptide, CFA, PTx)

Create MOG/CFA Emulsion
(Test for stability)

Immunize s.c.
(100-200 µL Emulsion)

Inject PTx (i.p.)
(Dose 1)

Inject PTx (i.p.)
(Dose 2)

48 hours
Daily Monitoring:
- Clinical Score
- Body Weight

~5 days Typical Onset:
Day 9-14

Peak Disease:
~Day 16-20

Experiment Endpoint
(e.g., Day 28)

Start:
Low EAE Incidence

Was the MOG/CFA emulsion stable?
(Drop test in water)

Was PTx administered correctly?
(Dose, timing, potency)

Yes

Action: Remake emulsion.
Ensure thorough mixing.

No

Are the mice appropriate?
(Strain, age, health)

Yes

Action: Verify PTx lot potency.
Titrate new lots.

No/Unsure

Is the MOG peptide high quality?
(Purity >95%)

Yes

Action: Confirm mouse strain/source.
Check for health issues.

No/Unsure

Action: Source new peptide from
a reputable vendor.

No/Unsure

All factors checked.
Consider environmental variables (diet, microbiome).

Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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